molecular formula C6H9O3- B1228249 3-Methyl-2-oxovalerate

3-Methyl-2-oxovalerate

Cat. No. B1228249
M. Wt: 129.13 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-oxovalerate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxovaleric acid, arising from deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a human metabolite. It derives from a valerate. It is a conjugate base of a 3-methyl-2-oxovaleric acid.

Scientific Research Applications

Metabolic Studies and Disease Biomarkers

3-Methyl-2-oxovalerate has been identified in various metabolic studies. In the context of diseases like methylmalonic aciduria and propionic acidemia, it's a notable metabolite. For example, Kuhara and Matsumoto (1980) found that the level of 2-methyl-3-oxovaleric acid (a related compound) increases with the concentration of methylmalonic acid, indicating its diagnostic value in such conditions (Kuhara & Matsumoto, 1980). Similarly, Lehnert and Junker (1980) identified 2-methyl-3-oxovaleric acid in urine samples from patients with propionic acidemia, further underscoring its diagnostic significance in metabolic disorders (Lehnert & Junker, 1980).

Role in Brown and Beige Adipose Tissue

3-Methyl-2-oxovalerate plays a role in the metabolic functions of brown and beige adipose tissues. Whitehead et al. (2021) demonstrated that this compound, along with others, is synthesized in browning adipocytes and impacts metabolic processes in skeletal myocytes, influencing energy expenditure and glucose homeostasis (Whitehead et al., 2021).

Binding and Transport Studies

The binding properties of 3-methyl-2-oxovalerate have been studied in relation to proteins like bovine serum albumin. Livesey and Lund (1982) explored how branched-chain 2-oxo acids, including 3-methyl-2-oxovalerate, bind to serum albumin, providing insights into their transport and metabolism in biological systems (Livesey & Lund, 1982).

Biocatalytic Applications

In biocatalysis, the S-adenosylmethionine-dependent methyltransferase SgvM shows activity with 3-methyl-2-oxovalerate. Sommer-Kamann et al. (2017) demonstrated that SgvM could use this compound for asymmetric biocatalytic C-alkylation reactions, highlighting its potential in synthetic chemistry (Sommer-Kamann et al., 2017).

properties

Product Name

3-Methyl-2-oxovalerate

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1

InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-M

SMILES

CCC(C)C(=O)C(=O)[O-]

Canonical SMILES

CCC(C)C(=O)C(=O)[O-]

synonyms

2-keto methylvalerate
2-keto-3-methylvaleric acid
2-oxo-3-methylvalerate
3-methyl-2-oxopentanoate
alpha-keto-beta-methyl-n-valeric acid
alpha-keto-beta-methylvalerate
alpha-keto-beta-methylvaleric acid
alpha-keto-beta-methylvaleric acid, (+-)-isomer
alpha-keto-beta-methylvaleric acid, (S)-isomer
alpha-keto-beta-methylvaleric acid, calcium salt
alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, sodium salt
alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer
KMVA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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